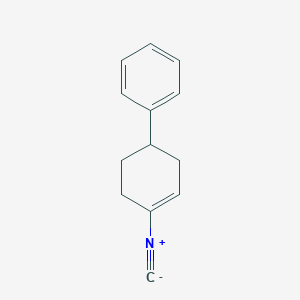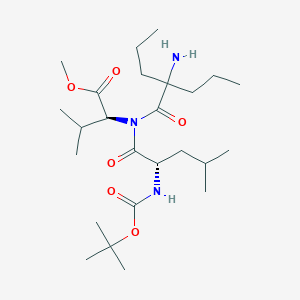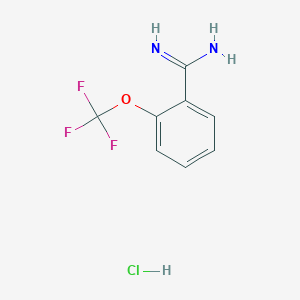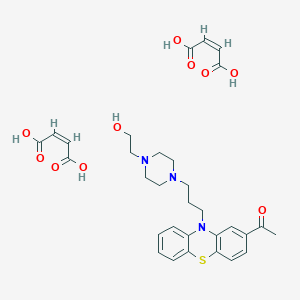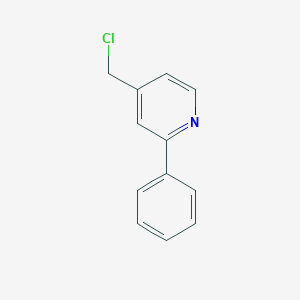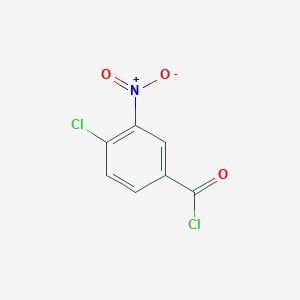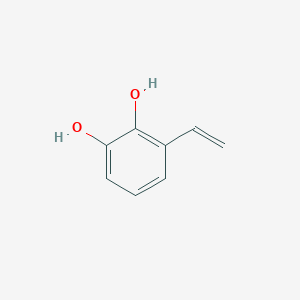
2,3-Dihydroxy Styrene
Übersicht
Beschreibung
2,3-Dihydroxy Styrene, also known as 3-ethenyl-1,2-benzenediol, is an organic compound with the molecular formula C8H8O2. It is a derivative of catechol, featuring a vinyl group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxy Styrene can be synthesized through several methods. One common approach involves the microbial degradation of styrene by specific bacteria such as Pseudomonas LF-3. In this process, styrene is converted to 3-vinylcatechol via a series of enzymatic reactions . Another method involves the dehydration of appropriate sec-phenethyl alcohols or Wittig coupling techniques .
Industrial Production Methods: Industrial production of 3-vinylcatechol typically involves the microbial degradation of styrene in a two-phase (solvent-aqueous) system. This method is efficient and environmentally friendly, as it utilizes microorganisms to convert styrene, a common industrial pollutant, into valuable chemical products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydroxy Styrene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include dihydroxybenzenes, quinones, and various substituted catechols .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxy Styrene has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of polymers and other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3-vinylcatechol involves its interaction with various molecular targets and pathways. In microbial degradation, enzymes such as dioxygenases and dehydrogenases play a crucial role in converting styrene to 3-vinylcatechol. This process involves the initial hydroxylation of the aromatic ring, followed by subsequent oxidation and cleavage reactions .
Vergleich Mit ähnlichen Verbindungen
Catechol: 2,3-Dihydroxy Styrene is structurally similar to catechol, with the addition of a vinyl group.
Phenylacetic Acid: Another compound involved in the degradation of styrene.
Benzoic Acid: A common intermediate in various microbial degradation pathways.
Uniqueness: this compound’s unique structure, featuring both hydroxyl and vinyl groups, imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in microbial degradation pathways make it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
3-ethenylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,9-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPAWUGOOGNNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331566 | |
| Record name | 3-Vinylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113678-91-4 | |
| Record name | 3-Vinylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


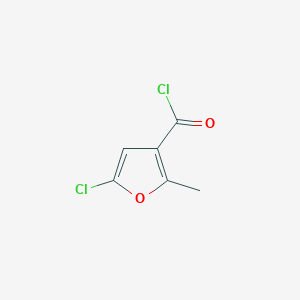

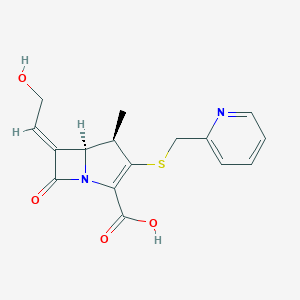
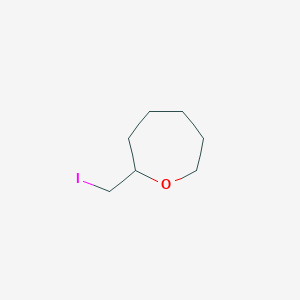
![9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin](/img/structure/B142456.png)

![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)
